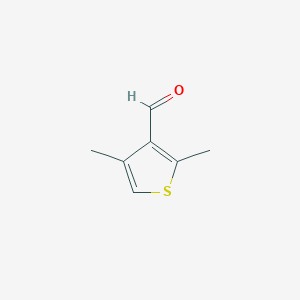

2,4-dimethylthiophene-3-carbaldehyde

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

63826-85-7 |

|---|---|

分子式 |

C7H8OS |

分子量 |

140.20 g/mol |

IUPAC名 |

2,4-dimethylthiophene-3-carbaldehyde |

InChI |

InChI=1S/C7H8OS/c1-5-4-9-6(2)7(5)3-8/h3-4H,1-2H3 |

InChIキー |

YWFAGBQENUFCPJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CSC(=C1C=O)C |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethylthiophene 3 Carbaldehyde

Direct Formylation Strategies for Thiophene (B33073) Ring Systems

Direct formylation involves the introduction of a formyl group (-CHO) onto the thiophene nucleus in a single synthetic step. The success of these methods is highly dependent on managing the electronic and steric influences of the existing methyl substituents.

Vilsmeier-Haack Formylation Optimization for 2,4-Dimethylthiophene

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent. wikipedia.orgjk-sci.com This electrophile then attacks the aromatic ring.

For 2,4-dimethylthiophene, the two methyl groups are electron-donating, activating the remaining 3- and 5-positions for electrophilic attack. However, a significant challenge arises from regioselectivity. The C5 position is sterically unhindered, whereas the C3 position is flanked by two methyl groups. Consequently, the Vilsmeier-Haack reaction on 2,4-dimethylthiophene is expected to predominantly yield the 2,4-dimethylthiophene-5-carbaldehyde isomer.

Table 1: General Parameters for Vilsmeier-Haack Formylation

| Parameter | Condition | Rationale |

|---|---|---|

| Formylating Agent | DMF / POCl₃ | Standard, cost-effective reagents for generating the Vilsmeier reagent. ijpcbs.com |

| Solvent | Dichloroethane or DMF | Provides a suitable medium for the reaction. Using DMF as a solvent can influence reagent concentration. |

| Temperature | 0 °C to 80 °C | Lower temperatures may enhance selectivity but decrease reaction rate; higher temperatures may overcome activation energy but reduce selectivity. jk-sci.com |

| Stoichiometry | 1.0 - 1.5 equivalents | Using a slight excess of the Vilsmeier reagent ensures consumption of the starting material. |

Gattermann-Koch Synthesis Modifications for Carbaldehyde Introduction

The Gattermann-Koch synthesis is a classical method for formylating aromatic rings using carbon monoxide (CO) and hydrochloric acid (HCl) under pressure, typically with a catalyst system of aluminum chloride (AlCl₃) and copper(I) chloride. This method generates a reactive formyl cation species.

However, the Gattermann-Koch reaction is generally limited to less activated aromatic hydrocarbons, such as benzene (B151609) and toluene. It is known to be unsuitable for highly electron-rich substrates like phenols, anilines, and many heterocyclic systems, including thiophenes. The strong Lewis acid catalyst can induce polymerization or degradation of the sensitive thiophene ring. Therefore, this method is not a viable strategy for the formylation of 2,4-dimethylthiophene. No significant modifications have been reported that would render this reaction compatible with such an activated and sensitive heterocyclic substrate.

Reagent-Controlled Formylation Approaches

To circumvent the regioselectivity issues of direct electrophilic substitution, reagent-controlled strategies can be employed. The most effective of these for achieving formylation at a specific, sterically hindered position is through directed ortho-metallation or, more applicably here, a halogen-metal exchange followed by formylation.

This pathway involves the synthesis of a pre-functionalized precursor, 3-bromo-2,4-dimethylthiophene. This starting material can be subjected to a lithium-halogen exchange reaction using an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This process selectively generates a 2,4-dimethyl-3-thienyllithium intermediate. This potent nucleophile can then be quenched with an electrophilic formylating agent like DMF. Subsequent aqueous workup hydrolyzes the intermediate adduct to furnish the desired 2,4-dimethylthiophene-3-carbaldehyde with high regiochemical purity. This multi-step, yet highly controlled, approach is a superior strategy for synthesizing the C3 isomer.

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect methods involve the synthesis of a thiophene ring already bearing a functional group at the C3 position, which can then be converted into the target carbaldehyde.

Oxidation of Corresponding Alcohols and Methyl Groups

The oxidation of a primary alcohol to an aldehyde is a fundamental and reliable transformation in organic synthesis. For this pathway, the precursor alcohol, (2,4-dimethylthiophen-3-yl)methanol, is required. This alcohol can be synthesized with high regioselectivity using the same 2,4-dimethyl-3-thienyllithium intermediate described in section 2.1.3. Instead of quenching with DMF, the organolithium species is reacted with anhydrous formaldehyde (or its solid polymer equivalent, paraformaldehyde).

Once the primary alcohol is obtained, it can be oxidized to this compound using a variety of mild oxidizing agents that are known to minimize over-oxidation to the carboxylic acid. thieme-connect.de

Table 2: Comparison of Mild Oxidation Reagents for Alcohol to Aldehyde Conversion

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp. | High yield, reliable, commercially available. | Chromium-based reagent (toxic). |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp. | Very mild, fast, high yield. | Expensive, potentially explosive. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Excellent for sensitive substrates, high yield. | Requires cryogenic temperatures, foul odor. |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C | Catalytic, uses inexpensive bleach. | Biphasic reaction, requires careful pH control. |

Another theoretical route is the direct oxidation of the methyl group at the C4 position of a precursor like 2,3-dimethylthiophene. This can be achieved via radical bromination of the methyl group using N-bromosuccinimide (NBS) to form a bromomethyl intermediate, followed by a Sommelet reaction with hexamethylenetetramine. google.com However, this approach is often less selective and may lead to mixtures of products compared to the oxidation of a prepared alcohol.

Reduction of Thiophene Carboxylic Acid Derivatives

A second powerful indirect method involves the controlled reduction of a carboxylic acid derivative. This pathway begins with the synthesis of 2,4-dimethylthiophene-3-carboxylic acid. uni.lu This precursor can be synthesized by quenching the 2,4-dimethyl-3-thienyllithium intermediate with carbon dioxide (CO₂), followed by an acidic workup.

Direct reduction of a carboxylic acid to an aldehyde is challenging as most reagents will proceed to the primary alcohol. Therefore, the carboxylic acid is typically converted into a more reactive derivative, such as an acid chloride or an ester.

Via Acid Chloride (Rosenmund Reduction): The carboxylic acid can be converted to 2,4-dimethylthiophene-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comsigmaaldrich.comresearchgate.net The resulting acid chloride can then be subjected to a Rosenmund reduction, which involves catalytic hydrogenation (H₂) over a poisoned catalyst (e.g., palladium on barium sulfate, poisoned with quinoline-sulfur) to yield the aldehyde.

Via Ester Reduction: The carboxylic acid can be esterified (e.g., to the methyl or ethyl ester) and then reduced using a sterically hindered hydride reagent at low temperature. Diisobutylaluminium hydride (DIBAL-H) is particularly effective for the partial reduction of esters to aldehydes at temperatures around -78 °C.

This functional group interconversion provides a robust and controllable route to the target aldehyde.

Transmetallation and Subsequent Electrophilic Quenching Reactions

The introduction of a formyl group onto a thiophene ring can be effectively achieved through a process involving metalation followed by quenching with an electrophilic formylating agent. This strategy offers a high degree of regioselectivity, which is crucial when dealing with substituted thiophenes like 2,4-dimethylthiophene.

The general approach involves the deprotonation of the thiophene ring using a strong organometallic base, typically an organolithium reagent, to form a thienyllithium intermediate. This intermediate can then undergo transmetallation with a different metal salt if required, or be directly quenched with an electrophile. For the synthesis of aldehydes, a common and effective electrophile is N,N-dimethylformamide (DMF).

In the context of 3-substituted thiophenes, lithiation followed by formylation is a recognized method. researchgate.net The regioselectivity of the initial metalation step is governed by the directing effects of the substituents on the ring and steric hindrance. For a substrate like 2,4-dimethylthiophene, the position for metalation would be influenced by the two methyl groups. Following the formation of the organometallic intermediate, the reaction with a formylating agent such as DMF introduces the carbaldehyde group.

Table 1: Common Reagents in Formylation via Metalation

| Step | Reagent Type | Examples | Purpose |

|---|---|---|---|

| Metalation | Organolithium Reagent | n-Butyllithium, Lithium diisopropylamide (LDA) | Deprotonation of the thiophene ring to form a nucleophilic carbon center. |

While the specific application and optimization of this method for this compound are not extensively detailed in publicly available literature, the principles of this synthetic route are fundamental in organic synthesis for creating substituted aromatic aldehydes.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of fine chemicals like this compound is an area of active research.

Solvent-Free Reaction Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by minimizing volatile organic compounds (VOCs), which are often toxic and environmentally harmful. These reactions can lead to improved yields, shorter reaction times, and easier product purification. While specific examples of solvent-free synthesis for this compound are not readily found in the literature, the concept is broadly applied in organic synthesis. Such a synthesis could potentially be achieved through mechanochemistry (grinding or milling of reactants) or by heating a mixture of solid reactants.

Catalytic Synthesis Strategies (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and lower energy consumption.

Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, are powerful tools for C-H functionalization and cross-coupling reactions. A potential catalytic route to this compound could involve the direct formylation of 2,4-dimethylthiophene. This would be a highly atom-economical approach, as it would avoid the need for pre-functionalization of the thiophene ring. For instance, catalytic systems for the formylation of amines using CO2 and H2 have been developed, showcasing the potential for using benign reagents. ionike.com

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. While specific organocatalytic methods for the synthesis of this particular thiophene aldehyde are not documented, the field of organocatalysis is rapidly expanding and offers potential for future synthetic routes.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are a key goal of green chemistry.

For the synthesis of this compound, a classical approach like the Vilsmeier-Haack reaction, which uses phosphoryl chloride and DMF, generally has lower atom economy due to the formation of stoichiometric byproducts. In contrast, a direct C-H formylation reaction would have a significantly higher theoretical atom economy.

Table 2: Comparison of Atom Economy for Different Hypothetical Formylation Reactions

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

|---|---|---|---|---|

| Vilsmeier-Haack | 2,4-Dimethylthiophene, POCl₃, DMF | This compound | Phosphate and amine salts | Low |

Maximizing reaction efficiency also involves considering factors like yield, reaction time, and the energy input required.

Flow Chemistry and Continuous Synthesis Approaches for Scalable Production

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers several advantages for the scalable production of chemicals, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation.

The synthesis of substituted thiophenes has been explored in flow chemistry systems. For example, the synthesis of thiophene 2-carboxylates has been demonstrated in a flow setup. researchgate.net Although a specific continuous flow process for this compound has not been described in the literature, the principles can be extrapolated. A potential flow process could involve pumping a solution of 2,4-dimethylthiophene and a formylating agent through a heated reactor, possibly containing a solid-supported catalyst or reagent to facilitate the reaction and simplify purification. This approach would be particularly beneficial for managing exothermic reactions and for enabling safe, scalable production.

Chemical Reactivity and Transformation Chemistry of 2,4 Dimethylthiophene 3 Carbaldehyde

Nucleophilic Addition Reactions at the Carbaldehyde Carbonyl

The polarized carbon-oxygen double bond of the carbaldehyde group makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of functionalized thiophene (B33073) derivatives.

Grignard and Organolithium Reagent Additions

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of 2,4-dimethylthiophene-3-carbaldehyde. masterorganicchemistry.commasterorganicchemistry.com This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

The mechanism begins with the nucleophilic addition of the carbanion-like alkyl or aryl group from the organometallic reagent to the carbonyl carbon. masterorganicchemistry.com This attack breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium or lithium alkoxide intermediate. masterorganicchemistry.com Subsequent treatment of this intermediate with a mild acid in a step known as an aqueous workup protonates the alkoxide, yielding a secondary alcohol. masterorganicchemistry.commasterorganicchemistry.com For example, the reaction with Phenylmagnesium Bromide would produce (2,4-dimethylthiophen-3-yl)(phenyl)methanol. mdpi.com

Table 1: Examples of Grignard and Organolithium Additions

| Reagent | Product | Reaction Type |

|---|---|---|

| Phenylmagnesium Bromide (PhMgBr) | (2,4-dimethylthiophen-3-yl)(phenyl)methanol | Grignard Addition |

Cyanoacylation and Related Carbon-Carbon Bond Formations

The addition of a cyanide ion to the carbaldehyde group is another important carbon-carbon bond-forming reaction, leading to the formation of a cyanohydrin. pressbooks.publibretexts.org This reaction typically requires a source of cyanide, such as hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN), and is often catalyzed by a small amount of base. libretexts.orgyoutube.com

The mechanism involves the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon. libretexts.org This step is followed by the protonation of the resulting alkoxide intermediate, usually by a molecule of HCN, to yield the cyanohydrin product, 2-hydroxy-2-(2,4-dimethylthiophen-3-yl)acetonitrile. pressbooks.pubyoutube.com This reaction is reversible, but the equilibrium generally favors the product for aldehydes. libretexts.org

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be further transformed, for instance, by acidic hydrolysis to yield an α-hydroxy carboxylic acid or by reduction with reagents like lithium aluminum hydride (LiAlH₄) to produce a β-amino alcohol. libretexts.orgyoutube.com

Table 2: Cyanohydrin Formation and Subsequent Transformations

| Reagent(s) | Intermediate/Product | Transformation Type |

|---|---|---|

| KCN, H⁺ | 2-hydroxy-2-(2,4-dimethylthiophen-3-yl)acetonitrile | Cyanohydrin Formation |

| 1. LiAlH₄ 2. H₂O | 2-amino-1-(2,4-dimethylthiophen-3-yl)ethanol | Nitrile Reduction |

Hydride Reduction Mechanisms to Corresponding Alcohols

The carbaldehyde group of this compound can be readily reduced to a primary alcohol, (2,4-dimethylthiophen-3-yl)methanol. This transformation is commonly achieved using complex metal hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

Sodium borohydride is a mild and selective reducing agent that is highly effective for converting aldehydes and ketones to alcohols. masterorganicchemistry.comyoutube.com The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. libretexts.orgyoutube.com This nucleophilic addition results in the formation of an alkoxide intermediate, which is subsequently protonated by the solvent (typically methanol or ethanol) or during an aqueous workup step to give the final alcohol product. mdpi.commasterorganicchemistry.com

Table 3: Hydride Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | (2,4-dimethylthiophen-3-yl)methanol |

Condensation Reactions Involving the Formyl Group

Condensation reactions involve the reaction of the carbaldehyde with a nucleophile, typically a carbon or nitrogen nucleophile, followed by the elimination of a water molecule. These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen double bonds.

Aldol and Knoevenagel Condensations with Active Methylene (B1212753) Compounds

This compound, which lacks α-hydrogens, can undergo base- or acid-catalyzed condensation reactions with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).

In the Knoevenagel condensation , active methylene compounds such as malononitrile or diethyl malonate react with the aldehyde in the presence of a weak base catalyst like piperidine or ammonium acetate. nih.govbhu.ac.in The base deprotonates the active methylene compound to form a stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration (elimination of water) to yield a stable α,β-unsaturated product. researchgate.net For example, reaction with malononitrile produces 2-((2,4-dimethylthiophen-3-yl)methylene)malononitrile. arkat-usa.org

The Claisen-Schmidt condensation is a related reaction where an aldehyde reacts with a ketone in the presence of a base. wikipedia.org In this case, this compound would react with a ketone like acetophenone to form a chalcone-like α,β-unsaturated ketone. aablocks.comnih.gov

Table 4: Condensation Reactions with Active Methylene Compounds

| Reaction Type | Methylene Compound | Catalyst | Product |

|---|---|---|---|

| Knoevenagel | Malononitrile | Piperidine | 2-((2,4-dimethylthiophen-3-yl)methylene)malononitrile |

Schiff Base and Imine Formation with Primary Amines

The reaction of this compound with primary amines yields imines, commonly known as Schiff bases. researchgate.net This condensation reaction is a fundamental pathway for the formation of carbon-nitrogen double bonds. internationaljournalcorner.com The reaction is typically carried out by refluxing the aldehyde and a primary amine, such as aniline, in a solvent like ethanol. ajol.info

The mechanism involves the initial nucleophilic attack of the primary amine's nitrogen atom on the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. This intermediate is unstable and readily eliminates a molecule of water, often facilitated by acid catalysis, to form the stable C=N double bond of the imine. nih.gov The reaction is generally reversible and can be driven to completion by removing the water as it is formed.

Table 5: Schiff Base Formation

| Primary Amine | Solvent | Product (Schiff Base) |

|---|---|---|

| Aniline | Ethanol | (E)-N-((2,4-dimethylthiophen-3-yl)methylene)aniline |

Table of Compounds

| Compound Name |

|---|

| This compound |

| (2,4-dimethylthiophen-3-yl)(phenyl)methanol |

| 1-(2,4-dimethylthiophen-3-yl)ethanol |

| 2-hydroxy-2-(2,4-dimethylthiophen-3-yl)acetonitrile |

| 2-amino-1-(2,4-dimethylthiophen-3-yl)ethanol |

| 2-hydroxy-2-(2,4-dimethylthiophen-3-yl)acetic acid |

| (2,4-dimethylthiophen-3-yl)methanol |

| 2-((2,4-dimethylthiophen-3-yl)methylene)malononitrile |

| (E)-1-(2,4-dimethylthiophen-3-yl)-3-phenylprop-2-en-1-one |

| (E)-N-((2,4-dimethylthiophen-3-yl)methylene)aniline |

| (E)-N-((2,4-dimethylthiophen-3-yl)methylene)ethanamine |

| Phenylmagnesium Bromide |

| Methyllithium |

| Potassium Cyanide |

| Lithium Aluminum Hydride |

| Sodium Borohydride |

| Malononitrile |

| Acetophenone |

| Aniline |

| Ethylamine |

| Piperidine |

| Ammonium Acetate |

Horner-Wadsworth-Emmons and Wittig Olefination Reactions

The aldehyde functionality of this compound is a prime site for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful methods for achieving this transformation, offering pathways to a diverse range of alkene products.

The Horner-Wadsworth-Emmons (HWE) reaction involves the use of stabilized phosphonate carbanions. wikipedia.org These reagents are generally more nucleophilic and less basic than their Wittig counterparts, and the resulting dialkyl phosphate byproducts are water-soluble, simplifying purification. wikipedia.orgalfa-chemistry.com A key feature of the HWE reaction with aldehydes, particularly aromatic aldehydes, is its high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org The reaction begins with the deprotonation of the phosphonate ester to form a carbanion, which then attacks the aldehyde. The subsequent elimination of an oxaphosphetane intermediate yields the alkene. nrochemistry.com

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone), are less reactive and generally lead to the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org Conversely, non-stabilized ylides (e.g., where the substituent is an alkyl group) are more reactive and typically favor the formation of (Z)-alkenes under lithium-salt-free conditions. wikipedia.orgorganic-chemistry.org

For this compound, both reactions provide a reliable route to 3-vinylthiophene derivatives. The choice of reagent dictates the structure and stereochemistry of the resulting product.

| Reaction Type | Reagent/Ylide | Typical Base/Conditions | Expected Major Product | Stereoselectivity |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH, THF | Ethyl 3-(2,4-dimethylthiophen-3-yl)acrylate | High (E)-selectivity |

| Wittig (Stabilized Ylide) | (Carbethoxymethylene)triphenylphosphorane | Heat in THF | Ethyl 3-(2,4-dimethylthiophen-3-yl)acrylate | High (E)-selectivity |

| Wittig (Non-stabilized Ylide) | Methyltriphenylphosphonium bromide | n-BuLi, THF, -78°C to RT | 2,4-Dimethyl-3-vinylthiophene | High (Z)-selectivity (if applicable) / No stereoisomerism |

| Wittig (Semi-stabilized Ylide) | Benzyltriphenylphosphonium chloride | NaH, DMSO | 2,4-Dimethyl-3-styrylthiophene | Poor (E)/(Z) mixture |

Oxidative Transformations of the Carbaldehyde Functionality

The aldehyde group in this compound is readily susceptible to oxidation, providing a gateway to higher oxidation state functional groups such as carboxylic acids and their derivatives.

The most direct oxidative transformation is the conversion of the aldehyde to the corresponding carboxylic acid, 2,4-dimethylthiophene-3-carboxylic acid. This can be accomplished using a variety of common oxidizing agents under mild conditions.

Once synthesized, 2,4-dimethylthiophene-3-carboxylic acid serves as a versatile intermediate for the preparation of various derivatives, including esters and amides. Esters are typically formed through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Amides can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. rsc.org

| Transformation | Reagent(s) | Intermediate | Final Product Example |

|---|---|---|---|

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O, heat; or Ag₂O, NaOH, H₂O | N/A | 2,4-Dimethylthiophene-3-carboxylic acid |

| Esterification | Ethanol (EtOH), H₂SO₄ (cat.), heat | 2,4-Dimethylthiophene-3-carboxylic acid | Ethyl 2,4-dimethylthiophene-3-carboxylate |

| Amidation | 1. SOCl₂ 2. Diethylamine (Et₂NH) | 2,4-Dimethylthiophene-3-carbonyl chloride | N,N-Diethyl-2,4-dimethylthiophene-3-carboxamide |

The Baeyer-Villiger oxidation is a notable reaction that involves the insertion of an oxygen atom adjacent to a carbonyl group, typically converting ketones to esters and aldehydes to carboxylic acids. wikipedia.orgpearson.com The reaction is carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). jove.comjk-sci.com

In the case of aldehydes, the reaction mechanism involves the migration of the aldehydic hydrogen atom. jove.comjove.com The established migratory aptitude of various groups is H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. jk-sci.com Due to the exceptionally high migratory aptitude of hydrogen, the Baeyer-Villiger oxidation of this compound is expected to proceed cleanly, inserting an oxygen atom between the carbonyl carbon and the hydrogen to yield 2,4-dimethylthiophene-3-carboxylic acid. jove.com This offers an alternative route to the carboxylic acid under different, often milder, conditions than those employing metal-based oxidants.

| Reagent | Typical Solvent | Expected Product |

|---|---|---|

| meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (CH₂Cl₂) | 2,4-Dimethylthiophene-3-carboxylic acid |

| Peracetic acid (CH₃CO₃H) | Acetic acid | 2,4-Dimethylthiophene-3-carboxylic acid |

| Trifluoroperacetic acid (CF₃CO₃H) | Dichloromethane (CH₂Cl₂) | 2,4-Dimethylthiophene-3-carboxylic acid |

Electrophilic and Radical Reactions of the Thiophene Core

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr), often under milder conditions than those required for benzene (B151609). pearson.com The reactivity and regioselectivity of these substitutions on this compound are governed by the electronic effects of the three substituents.

In the this compound ring system, the C5 position is the only unsubstituted carbon. The directing effects of the existing substituents converge to strongly favor electrophilic attack at this position.

Methyl Groups (at C2 and C4): Alkyl groups are electron-donating through induction and hyperconjugation. They are activating groups and direct incoming electrophiles to the ortho and para positions. The C5 position is ortho to the C4-methyl group and para to the C2-methyl group, making it highly activated by both.

Carbaldehyde Group (at C3): The aldehyde group is an electron-withdrawing group due to resonance and induction. It is a deactivating group and directs incoming electrophiles to the meta position. The C5 position is meta to the C3-carbaldehyde group.

Therefore, all three substituents direct electrophilic attack to the same C5 position. The powerful activating effects of the two methyl groups are expected to overcome the deactivating effect of the aldehyde, making the ring reactive towards electrophiles at the C5 position.

Given the strong directing influence towards the C5 position, halogenation and nitration of this compound are predicted to yield the corresponding 5-substituted derivatives.

Halogenation of electron-rich thiophenes can be achieved with various reagents. jcu.edu.au For bromination, N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) or carbon tetrachloride (CCl₄) is a common and effective choice for selectively monobrominating activated rings. For chlorination, N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be employed. jcu.edu.au

Nitration of thiophene derivatives must be conducted under carefully controlled, mild conditions to avoid oxidation and polymerization of the sensitive ring. stackexchange.com Harsh reagents like concentrated nitric acid and sulfuric acid are generally unsuitable. Milder nitrating agents, such as nitric acid in acetic anhydride or trifluoroacetic anhydride, are preferred for these substrates. semanticscholar.orgresearchgate.net These methods generate the nitronium ion (NO₂⁺) electrophile under less acidic conditions, leading to the desired 5-nitro product.

| Reaction | Reagent(s) | Typical Conditions | Expected Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | THF, dark, RT | 5-Bromo-2,4-dimethylthiophene-3-carbaldehyde |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetic acid, heat | 5-Chloro-2,4-dimethylthiophene-3-carbaldehyde |

| Nitration | HNO₃ / Acetic anhydride | -10°C to 0°C | 2,4-Dimethyl-5-nitrothiophene-3-carbaldehyde |

Radical Functionalization Approaches

There is no available scientific literature describing the radical functionalization of this compound. Theoretical possibilities for such reactions exist, including radical additions to the aldehyde carbonyl, radical aromatic substitutions on the thiophene ring, or reactions involving the methyl groups. However, no experimental studies have been published to validate these potential transformations for this specific molecule.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions are highly efficient synthetic strategies that combine three or more reactants in a single step. The aldehyde functional group of this compound makes it a potential candidate for several named MCRs. However, a thorough search of chemical databases and scientific journals indicates that this compound has not been utilized in the following key MCRs.

Ugi and Passerini Reaction Incorporations

The Ugi and Passerini reactions are prominent isocyanide-based multi-component reactions that utilize an aldehyde or ketone as one of the key starting materials. Despite the suitability of this compound as the aldehyde component, no studies have been reported on its incorporation into either the Ugi or Passerini reaction frameworks. Consequently, there are no research findings or data to present in this context.

Stereo- and Enantioselective Transformations

Stereo- and enantioselective transformations involving an aldehyde are fundamental in modern organic synthesis for the creation of chiral molecules. Such reactions could include, but are not limited to, asymmetric additions to the carbonyl group or reactions directed by the thiophene scaffold. A review of the literature reveals no published research on any stereo- or enantioselective transformations involving this compound.

Based on an extensive review of the available scientific literature, there is currently no published research on the chemical reactivity and transformation chemistry of this compound within the specific areas of radical functionalization, Ugi, Passerini, Biginelli, and Hantzsch multi-component reactions, or stereo- and enantioselective transformations. The absence of data in these fields prevents a detailed discussion and the presentation of research findings. This highlights a potential area for future investigation in the field of heterocyclic chemistry.

Derivatization Chemistry and Advanced Molecular Scaffolds from 2,4 Dimethylthiophene 3 Carbaldehyde

Synthesis of Heterocyclic Compounds Derived from 2,4-dimethylthiophene-3-carbaldehyde

The aldehydic functional group of this compound serves as a versatile anchor for the construction of various heterocyclic systems. Through condensation and cyclization reactions, the thiophene (B33073) core can be annulated with additional rings, leading to complex molecular architectures.

Pyrrole, Pyridine, and Pyrimidine Ring Formations

The synthesis of nitrogen-containing heterocycles fused to the thiophene ring, such as thienopyridines and thienopyrimidines, often leverages the reactivity of the carbaldehyde group. These reactions typically proceed through the formation of an α,β-unsaturated intermediate via condensation with an active methylene (B1212753) compound, followed by intramolecular cyclization.

Thieno[3,2-b]pyridine Ring Formation: A common strategy for constructing a pyridine ring fused to the thiophene core involves a condensation reaction followed by cyclization. For instance, the Knoevenagel condensation of this compound with an active methylene compound like cyanoacetamide or malononitrile, often catalyzed by a weak base such as piperidine or triethylamine, yields a substituted alkene. banglajol.infonih.gov Subsequent thermal or acid-catalyzed cyclization of this intermediate can lead to the formation of a thieno[3,2-b]pyridine skeleton. The reaction introduces nitrogen into the newly formed ring and establishes the fused bicyclic system.

Thieno[3,2-d]pyrimidine Ring Formation: The construction of a fused pyrimidine ring to form a thieno[3,2-d]pyrimidine system is a more complex transformation that typically starts from a 3-aminothiophene-2-carboxylate derivative. researchgate.netnih.gov To utilize this compound as a precursor, a multi-step synthesis would be required. A hypothetical pathway could involve the conversion of the 3-carbaldehyde group into a 3-cyano group, followed by the introduction of an amino group at the 2-position of the thiophene ring. This 2-amino-3-cyanothiophene intermediate can then be cyclized with reagents like formamide or formic acid to build the pyrimidine ring. researchgate.net The synthesis of 2-aminothiophenes is famously achieved via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoester and elemental sulfur. derpharmachemica.comwikipedia.orgthieme-connect.com

Direct pyrrole ring formation from this compound is not straightforward through common synthetic routes, as reactions like the Paal-Knorr synthesis require a 1,4-dicarbonyl compound.

Fused Heterocyclic Systems (e.g., Quinolines, Isoquinolines)

The synthesis of quinoline rings fused to the thiophene scaffold, known as thienoquinolines, can be envisioned through adaptations of classical quinoline syntheses. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a prominent method for quinoline formation. wikipedia.orgjk-sci.comorganic-chemistry.org

To apply this methodology, this compound must first be converted into a 2-amino-3-formylthiophene derivative. This transformation would likely involve a nitration reaction at the 2-position, followed by reduction of the nitro group to an amine. The resulting 2-amino-3-formyl-4,5-dimethylthiophene could then undergo a Friedländer condensation with a ketone, such as cyclohexanone or acetophenone, under acidic or basic conditions to yield the corresponding poly-substituted thieno[3,2-b]quinoline. wikipedia.org This multi-step approach highlights the synthetic modifications required to prepare the necessary precursors for such fused systems.

Azole and Thiazole (B1198619) Ring Closures

The aldehyde functionality of this compound can be chemically modified to serve as a building block for five-membered heterocyclic rings like thiazoles. The Hantzsch thiazole synthesis is a classical and efficient method for constructing the thiazole ring, which involves the reaction of an α-haloketone with a thioamide.

A plausible synthetic route to a thiazole derivative starting from this compound would involve a two-step sequence.

Conversion to an α-haloketone: The aldehyde is first converted into a ketone. This can be achieved via a Grignard reaction with an alkyl or aryl magnesium halide (e.g., methylmagnesium bromide) to form a secondary alcohol, which is subsequently oxidized to the corresponding ketone (e.g., 1-(2,4-dimethylthiophen-3-yl)ethan-1-one). The resulting ketone is then halogenated at the α-position using a reagent like N-bromosuccinimide (NBS) or bromine in acetic acid to yield the α-bromoketone intermediate.

Hantzsch Condensation: The α-bromoketone intermediate is then condensed with a thioamide, such as thiourea (B124793) or thioacetamide, in a suitable solvent like ethanol. This cyclocondensation reaction directly furnishes the 2,4-disubstituted thiazole ring attached to the 2,4-dimethylthiophene core.

Preparation of Unsaturated Systems and Conjugated Polymers

The aldehyde group is an excellent electrophile for carbon-carbon bond-forming reactions, enabling the synthesis of various unsaturated systems. These systems can act as standalone molecules or as monomers for the creation of advanced functional materials.

Synthesis of Chalcones and Dienones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of α,β-unsaturated ketones that are readily synthesized from this compound. The most common method for this transformation is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone. wikipedia.orgnih.gov

In a typical procedure, this compound is reacted with a substituted acetophenone in the presence of a base, such as aqueous sodium hydroxide or potassium hydroxide, in an alcoholic solvent. nih.gov The reaction proceeds via an aldol addition followed by dehydration to yield the thermodynamically stable E-isomer of the chalcone (B49325). This method is highly versatile, allowing for the synthesis of a wide array of chalcones with different substitution patterns on the phenyl ring.

Similarly, dienones can be synthesized by reacting the thiophene aldehyde with a ketone containing α-hydrogens on both sides of the carbonyl group, such as acetone or cyclohexanone. nih.govnih.gov Using a 2:1 molar ratio of the aldehyde to the ketone results in a double condensation to produce a symmetrical dienone, for example, a bis-(2,4-dimethylthiophen-3-yl)methylidene derivative of the parent ketone.

| Ketone Reactant | Product Name | Product Class |

|---|---|---|

| Acetophenone | 1-phenyl-3-(2,4-dimethylthiophen-3-yl)prop-2-en-1-one | Chalcone |

| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(2,4-dimethylthiophen-3-yl)prop-2-en-1-one | Chalcone |

| 4-Nitroacetophenone | 1-(4-nitrophenyl)-3-(2,4-dimethylthiophen-3-yl)prop-2-en-1-one | Chalcone |

| Cyclohexanone | 2,6-bis((2,4-dimethylthiophen-3-yl)methylene)cyclohexan-1-one | Dienone |

| Acetone | 1,5-bis(2,4-dimethylthiophen-3-yl)penta-1,4-dien-3-one | Dienone |

Integration into Polymer Backbones for Functional Materials (e.g., organic semiconductors)

Thiophene-based conjugated polymers are extensively studied for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The this compound moiety can be incorporated into polymer backbones to create functional materials, but it first requires conversion into a suitable polymerizable monomer.

Modern polymerization methods for conjugated polymers, such as Suzuki or Stille cross-coupling reactions, require monomers with specific functional groups, typically dihalides or di-boronic esters. The aldehyde group itself is not suitable for these coupling reactions. Therefore, a synthetic pathway must be developed to convert this compound into a bifunctional monomer.

A potential route for synthesizing a di-halogenated monomer is as follows:

Protection of the Aldehyde: The reactive aldehyde group is first protected to prevent interference in subsequent steps. A common method is the formation of an acetal by reacting the aldehyde with an alcohol, such as ethylene glycol, in the presence of an acid catalyst.

Halogenation: The protected thiophene ring can then be di-halogenated. The 5-position of the thiophene ring is activated towards electrophilic substitution. A second halogen could potentially be introduced, although regioselectivity can be an issue. Reagents like N-bromosuccinimide (NBS) can be used for bromination. For example, reaction with two equivalents of NBS could yield a 5-bromo (and potentially another bromo) derivative.

Deprotection: After halogenation, the protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde functionality, yielding a di-halogenated thiophene carbaldehyde monomer.

Alternatively, the aldehyde can be used to build a larger conjugated system which is then functionalized for polymerization. For example, a Suzuki coupling could be performed on a halogenated version of the aldehyde to attach other aromatic units, creating a more complex monomeric structure before polymerization. mdpi.comnih.gov Once a suitable monomer is synthesized, it can be copolymerized with other aromatic monomers to tune the electronic and physical properties of the resulting polymer for specific applications in organic semiconductor devices.

Cross-Coupling Reactions Utilizing Derivatives of this compound

The functionalization of the thiophene ring, particularly through halogenation at the 5-position, opens up a plethora of possibilities for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling of Halogenated Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. While specific examples detailing the Suzuki-Miyaura coupling of halogenated derivatives of this compound are not extensively documented in the literature, the general principles of this reaction are well-established for a variety of thiophene derivatives. Typically, a halogenated thiophene, such as 5-bromo-2,4-dimethylthiophene-3-carbaldehyde, would be reacted with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For instance, the coupling of other brominated thiophenes has been successfully achieved using catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with bases such as K₂CO₃ or K₃PO₄ in solvent systems like dioxane/water or toluene.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Thiophene Derivatives

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Data not available |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/Water | Data not available |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. A halogenated derivative, for example, 5-iodo-2,4-dimethylthiophene-3-carbaldehyde, would be the key substrate for this transformation. The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent. The choice of palladium catalyst and copper source can significantly influence the reaction's efficiency.

Table 2: General Conditions for Sonogashira Coupling of Halo-Thiophenes

| Entry | Terminal Alkyne | Palladium Catalyst | Copper(I) Source | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | Data not available |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | Data not available |

Note: This table illustrates general conditions for Sonogashira coupling of halogenated thiophenes. Specific experimental data for derivatives of this compound is not available in the reviewed literature.

Heck and Stille Coupling Reaction Applications

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, while the Stille reaction couples an organotin compound with an organic halide. Both are powerful tools for C-C bond formation. For these reactions, a halogenated derivative of this compound would be a suitable starting material.

In a potential Heck reaction, 5-iodo-2,4-dimethylthiophene-3-carbaldehyde could be reacted with an alkene like styrene or an acrylate in the presence of a palladium catalyst and a base. The Stille reaction would involve a derivative such as 5-(tributylstannyl)-2,4-dimethylthiophene-3-carbaldehyde reacting with an organic halide. The mild reaction conditions and high functional group tolerance of the Stille reaction make it particularly attractive for the synthesis of complex molecules.

Construction of Complex Organic Architectures

The this compound moiety can serve as a versatile building block in the synthesis of more complex and biologically relevant molecules, including natural product analogues and macrocycles.

Total Synthesis of Natural Product Analogues (without clinical implications)

The synthesis of natural product analogues is a crucial area of research for exploring structure-activity relationships. While the direct incorporation of this compound into the total synthesis of a specific natural product is not prominently reported, its structural features suggest its potential as a precursor to thiophene-containing analogues. The thiophene ring is a known bioisostere for benzene (B151609) and other aromatic systems found in many natural products. By employing the cross-coupling reactions described above, various substituents could be introduced onto the thiophene core, allowing for the systematic modification of a natural product's structure.

Spectroscopic and Structural Elucidation Methodologies for 2,4 Dimethylthiophene 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of signals, the precise arrangement of atoms in 2,4-dimethylthiophene-3-carbaldehyde can be determined.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Correlation Studies

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, four distinct proton signals are expected: one for the aldehydic proton, one for the lone aromatic proton on the thiophene (B33073) ring, and two for the methyl groups.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its magnetic anisotropy. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5-10.5 ppm. For example, the aldehyde proton in the related benzo[b]thiophene-3-carbaldehyde (B160397) appears at δ 10.13 ppm. rsc.org

Thiophene Ring Proton (H-5): The single proton attached to the thiophene ring at position 5 is in an electron-rich aromatic environment. Its chemical shift is influenced by the adjacent sulfur atom and the methyl group. It is expected to appear as a singlet (due to the absence of adjacent protons) in the aromatic region, generally around δ 6.5-7.5 ppm.

Methyl Protons (2-CH₃ and 4-CH₃): The two methyl groups are in different chemical environments. The 2-CH₃ group is adjacent to the sulfur atom, while the 4-CH₃ group is adjacent to the aldehyde-bearing carbon. This difference will result in two distinct singlets in the upfield region, typically between δ 2.0-2.8 ppm. The 2-CH₃ group is generally expected at a slightly lower chemical shift than the 4-CH₃ group due to the electronic effects of their respective positions on the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet (s) |

| H-5 | 6.5 - 7.5 | Singlet (s) |

| 2-CH₃ | 2.2 - 2.6 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Multiplicity Investigations

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, seven distinct carbon signals are anticipated.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and appears significantly downfield, typically in the range of δ 180-195 ppm. rsc.org

Thiophene Ring Carbons (C-2, C-3, C-4, C-5): These four sp²-hybridized carbons will resonate in the aromatic region (δ 120-150 ppm). Their precise chemical shifts are determined by the attached substituents. C-3, being attached to the electron-withdrawing aldehyde group, is expected to be the most downfield of the ring carbons. C-2 and C-4, bearing methyl groups, will also be significantly downfield. C-5, attached to a hydrogen, will likely be the most upfield of the aromatic carbons.

Methyl Carbons (-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, generally between δ 10-20 ppm.

Multiplicity investigations, such as DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would confirm these assignments. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks, while quaternary carbons (like C-2, C-3, and C-4) would be absent. A DEPT-90 experiment would only show CH signals.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Multiplicity for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C=O | 180 - 195 | Positive (CH) |

| C-3 | 140 - 150 | No Signal (Quaternary) |

| C-2 | 135 - 145 | No Signal (Quaternary) |

| C-4 | 130 - 140 | No Signal (Quaternary) |

| C-5 | 125 - 135 | Positive (CH) |

| 4-CH₃ | 12 - 20 | Positive (CH₃) |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure, especially in more complex derivatives.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound itself, no cross-peaks would be expected as all proton signals are singlets. However, in derivatives where the H-5 proton has an adjacent proton, a cross-peak would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-5 signal to the C-5 signal, the 2-CH₃ proton signal to its corresponding carbon signal, the 4-CH₃ proton signal to its carbon, and the aldehyde proton signal to the carbonyl carbon. This is a crucial tool for assigning the carbons that have attached protons. acs.org

The aldehyde proton and C-3 and C-4.

The H-5 proton and C-3 and C-4.

The 2-CH₃ protons and C-2, C-3, and the sulfur-adjacent C-5 if a 3-bond coupling is observed.

The 4-CH₃ protons and C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. A NOESY spectrum could show a spatial correlation between the aldehyde proton and the protons of the 4-CH₃ group, confirming their proximity in the likely planar conformation of the molecule.

Heteronuclear NMR Studies (e.g., ¹⁵N, ¹⁹F if derivatized)

For derivatives of this compound that incorporate other NMR-active nuclei, heteronuclear NMR provides further structural insight. For instance, if the aldehyde is converted into an oxime or a hydrazone, ¹⁵N NMR could be used to study the electronic environment of the nitrogen atom. Similarly, if a fluorine-containing substituent is introduced onto the thiophene ring or a derivatized side chain, ¹⁹F NMR would be a highly sensitive method for characterization, as seen in studies of other fluorinated thiophene compounds. nih.gov

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Assignment for Functional Groups (C=O, C-H, C=C)

The IR and Raman spectra of this compound would be dominated by vibrations from the aldehyde and the substituted thiophene ring.

Carbonyl (C=O) Stretch: The most intense and characteristic band in the IR spectrum would be the C=O stretching vibration of the aldehyde. Due to conjugation with the aromatic thiophene ring, this band is expected to appear in the region of 1660-1700 cm⁻¹. For comparison, the C=O stretch in thiophene-2-carbaldehyde (B41791) is reported at 1665 cm⁻¹, and in 3-methyl-thiophene-2-carbaldehyde at 1674 cm⁻¹. researchgate.net

C-H Stretches:

Aromatic C-H Stretch: The stretching vibration of the lone C-H bond on the thiophene ring (C-5-H) is expected to appear just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region. researchgate.net

Aldehydic C-H Stretch: The C-H stretch of the aldehyde group typically gives rise to two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹ (a Fermi resonance doublet).

Aliphatic C-H Stretch: The methyl (CH₃) groups will show symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region.

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically appear in the 1400-1600 cm⁻¹ region. These bands are often strong in the Raman spectrum. researchgate.netnih.gov

C-S Stretch: The carbon-sulfur stretching vibrations of the thiophene ring usually appear in the fingerprint region, around 600-800 cm⁻¹.

Table 3: Principal IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretch | 3050 - 3150 |

| C-H (Methyl) | Stretch | 2850 - 3000 |

| C-H (Aldehyde) | Stretch | ~2850 and ~2750 |

| C=O (Aldehyde) | Stretch | 1660 - 1700 |

| C=C (Thiophene) | Stretch | 1400 - 1600 |

Conformation Analysis through Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the conformational analysis of this compound. The rotational freedom around the single bond connecting the thiophene ring and the carbaldehyde group allows the molecule to exist in different spatial arrangements, or conformations. For aldehydes attached to a planar ring system, two primary planar conformers are typically considered: O-anti and O-syn. These labels describe the orientation of the carbonyl oxygen atom relative to the sulfur atom of the thiophene ring.

The relative stability of these conformers is governed by a combination of steric and electronic effects. Theoretical calculations on related molecules, such as other thiophenecarbaldehydes, suggest that one conformer is often energetically favored. ekb.eg The energy difference between conformers can be small, leading to a mixture of both forms at room temperature.

The distinct vibrational signatures of the O-anti and O-syn conformers allow for their identification and quantification. The C=O stretching frequency, typically appearing as a strong band in the IR spectrum between 1650 and 1700 cm⁻¹, is particularly sensitive to the conformational state. researchgate.net The electronic environment and coupling with other vibrations differ between the two forms, resulting in a frequency splitting of this band. Other spectral regions, including those corresponding to C-H bending and ring deformation modes, also exhibit conformation-dependent shifts.

A detailed vibrational assignment, often supported by Density Functional Theory (DFT) calculations, is necessary to correlate observed spectral bands with specific conformational structures. niscpr.res.iniosrjournals.org By comparing the experimental FT-IR and Raman spectra with theoretically predicted spectra for each conformer, the dominant conformation in the sample can be determined. Furthermore, temperature-dependent spectroscopic studies can provide information on the thermodynamic parameters (ΔH and ΔS) associated with the conformational equilibrium.

Table 1: Predicted Conformation-Sensitive Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | O-anti Conformer | O-syn Conformer |

|---|---|---|

| C=O Stretch | ~1685 | ~1670 |

| Ring-CHO Stretch | ~1230 | ~1215 |

| C-H (aldehyde) Bend | ~1390 | ~1405 |

Mass Spectrometry (MS) Methodologies

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. When a this compound molecule is subjected to a high-energy electron beam (typically 70 eV), it forms a high-energy molecular ion (M⁺˙) that readily undergoes fragmentation.

The resulting mass spectrum is a fingerprint of the molecule, characterized by a series of fragment ions. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 140. Common fragmentation pathways for aromatic aldehydes involve the initial loss of a hydrogen radical or the formyl radical. arkat-usa.orgnist.gov

Key fragmentation steps for this compound would likely include:

Loss of a hydrogen radical ([M-H]⁺): Formation of a stable acylium ion at m/z 139. This is often a prominent peak in the spectra of aldehydes.

Loss of the formyl radical ([M-CHO]⁺): Cleavage of the C-C bond between the ring and the aldehyde group results in the formation of the 2,4-dimethylthienyl cation at m/z 111.

Subsequent Fragmentations: The m/z 111 ion may further fragment through the loss of a methyl radical to produce an ion at m/z 96, or undergo ring cleavage.

The analysis of these characteristic fragments allows for the unambiguous identification of the compound and provides confirmation of its structural features, such as the presence of the aldehyde group and the dimethylthiophene core. nih.govarkat-usa.org

Table 2: Plausible EI-MS Fragmentation Pattern for this compound

| m/z | Proposed Ion | Formula |

|---|---|---|

| 140 | [M]⁺˙ | [C₇H₈OS]⁺˙ |

| 139 | [M-H]⁺ | [C₇H₇OS]⁺ |

| 111 | [M-CHO]⁺ | [C₆H₇S]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and determining their molecular weight with minimal fragmentation. uvic.ca For a neutral molecule like this compound, ESI-MS analysis typically involves the formation of protonated molecules or adducts with cations present in the solvent or added to the sample. upce.cz

In the positive ion mode, the primary species observed would be the protonated molecule, [M+H]⁺, at m/z 141. The protonation would likely occur on the lone pair of electrons of the carbonyl oxygen. Depending on the solvent system and the presence of salts, adduct ions such as the sodium adduct, [M+Na]⁺, at m/z 163, and the potassium adduct, [M+K]⁺, at m/z 179, can also be detected. upce.cz

The primary advantage of ESI-MS in this context is its ability to provide a clear and unambiguous determination of the molecular weight of the compound. researchgate.net Unlike EI-MS, the low-energy nature of the ESI process keeps the molecular ion intact, making it an ideal technique for confirming the mass of the parent molecule before undertaking more detailed structural analysis with other methods. rsc.org Analysis in negative ion mode is less common for simple aldehydes as they lack easily ionizable acidic protons. chemrxiv.org

Table 3: Expected Molecular Ions in ESI-MS for this compound

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| Protonated Molecule | [C₇H₈OS + H]⁺ | 141.037 |

| Sodium Adduct | [C₇H₈OS + Na]⁺ | 163.019 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. colorado.edu By measuring the mass-to-charge ratio of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

The exact mass of this compound (C₇H₈OS) is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ³²S). This value is distinct from that of any other combination of elements that might add up to the same nominal mass of 140.

For example, an HRMS analysis of the molecular ion of this compound would yield a measured m/z value very close to the calculated exact mass of 140.02958. This precise measurement provides strong evidence to confirm the elemental formula as C₇H₈OS, ruling out other potential isomers or isobaric compounds. researchgate.net This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures.

Table 4: Exact Mass Data for Elemental Composition Determination

| Molecular Formula | Nominal Mass | Calculated Exact Mass |

|---|---|---|

| C₇H₈OS | 140 | 140.02958 |

| C₈H₁₂O₂ | 140 | 140.08373 |

| C₉H₁₆O | 140 | 140.12012 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

Electronic Transition Studies and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the conjugated system composed of the thiophene ring and the carbonyl group. This extended π-system is responsible for the absorption of light in the UV-Vis region.

The UV-Vis spectrum of this compound is expected to exhibit two main types of electronic transitions:

π → π transitions:* These are typically high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like this, these transitions often occur at longer wavelengths compared to non-conjugated systems. The substitution of the thiophene ring with two methyl groups and a carbaldehyde group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene. rsc.org

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This transition is characteristically weak and often appears as a shoulder on the more intense π → π* band.

Solvent polarity can influence the position of these absorption bands. globalresearchonline.net Generally, π → π* transitions experience a red shift in more polar solvents, while n → π* transitions undergo a blue shift. Studying these solvatochromic shifts can help in the assignment of the observed electronic transitions. The analysis of the UV-Vis spectrum provides valuable insight into the electronic structure of the molecule's chromophore. rsc.org

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength (λₘₐₓ) Range (in non-polar solvent) | Characteristics |

|---|---|---|

| π → π* | ~270-300 nm | High intensity |

X-ray Crystallography Methodologies for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Packing

Due to the absence of crystallographic data, a data table of bond lengths and angles for this compound cannot be generated.

Co-crystallization Studies and Supramolecular Interactions (non-biological)

Without any reported co-crystallization studies, a discussion and data table concerning supramolecular interactions of this compound cannot be provided.

Future research involving the successful synthesis and single-crystal X-ray diffraction analysis of this compound would be necessary to furnish the detailed structural information required for the requested article.

Computational Chemistry and Theoretical Investigations of 2,4 Dimethylthiophene 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a powerful tool for the theoretical study of organic molecules, offering a balance between computational cost and accuracy. For 2,4-dimethylthiophene-3-carbaldehyde, DFT calculations are employed to determine its optimal geometry, analyze its electronic structure, and map its electrostatic potential.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this molecule, a key aspect of the conformational analysis is the orientation of the carbaldehyde group relative to the thiophene (B33073) ring.

Theoretical calculations on similar substituted thiophenes suggest that the planarity of the thiophene ring is largely maintained. The bond lengths and angles within the thiophene ring are influenced by the electronic effects of the methyl and carbaldehyde substituents. The C-S bond lengths are typically in the range of 1.72-1.74 Å, while the C=C bonds are approximately 1.37-1.38 Å and the C-C bond is around 1.42-1.44 Å. The presence of the electron-withdrawing carbaldehyde group can slightly elongate the adjacent C-C bonds of the ring.

The rotational barrier of the C-C bond connecting the carbaldehyde group to the thiophene ring is of particular interest. Two primary planar conformations are possible: one where the carbonyl oxygen is oriented towards the sulfur atom of the ring (syn or O-S cis) and another where it is pointed away (anti or O-S trans). DFT calculations on related thiophene-3-carbaldehydes often show that the anti conformation is slightly more stable due to reduced steric hindrance and favorable electrostatic interactions. The energy difference between these conformers is typically small, on the order of a few kJ/mol.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.43 | C2-S1-C5 | 92.5 |

| C3-C4 | 1.38 | S1-C2-C3 | 111.8 |

| C4-C5 | 1.42 | C2-C3-C4 | 112.5 |

| C5-S1 | 1.73 | C3-C4-C5 | 111.7 |

| C2-S1 | 1.74 | C4-C5-S1 | 111.5 |

| C3-C6 (Carbaldehyde) | 1.47 | C2-C3-C6 | 125.0 |

| C6=O6 | 1.22 | C4-C3-C6 | 122.5 |

Note: This data is illustrative and based on typical values for similar substituted thiophenes.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The electronic properties of this compound are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be a π-orbital delocalized over the thiophene ring and the methyl groups, with significant contributions from the sulfur atom's lone pairs. The LUMO is anticipated to be a π*-orbital, primarily localized on the carbaldehyde group and the C=C bonds of the thiophene ring, reflecting the electron-withdrawing nature of the formyl group.

The presence of electron-donating methyl groups raises the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing carbaldehyde group lowers the LUMO energy, increasing its reactivity towards nucleophiles. The combined effect of these substituents modulates the HOMO-LUMO gap. DFT calculations on analogous compounds suggest a HOMO-LUMO gap in the range of 3-4 eV.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: This data is illustrative and based on typical values for similar substituted thiophenes.

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The ESP map of this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

The most negative potential is expected to be localized around the oxygen atom of the carbaldehyde group, indicating its high electrophilicity and propensity to act as a hydrogen bond acceptor. The thiophene ring, particularly the sulfur atom and the carbon atoms not directly bonded to the electron-withdrawing group, would exhibit a moderately negative potential. Regions of positive potential are anticipated around the hydrogen atoms, especially the aldehydic proton and the protons of the methyl groups. This information is critical for understanding intermolecular interactions and the molecule's reactivity patterns.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods can be employed to refine energy calculations and predict spectroscopic parameters with high accuracy.

Energy Calculations and Stability Predictions

High-level quantum chemical calculations, such as those employing Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, can provide more accurate energy profiles and stability predictions for the different conformers of this compound. While computationally more demanding, these methods can offer a benchmark for the results obtained from DFT. These calculations would confirm the relative stability of the syn and anti conformers and provide a more precise value for the rotational energy barrier of the carbaldehyde group.

Spectroscopic Parameter Prediction (NMR chemical shifts, IR frequencies)

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts that are in good agreement with experimental values. For this compound, the calculations would predict distinct signals for the two methyl groups, the aldehydic proton, and the single aromatic proton on the thiophene ring. The chemical shift of the aldehydic proton is expected to be in the downfield region (around 9-10 ppm), while the aromatic proton would appear in the aromatic region (around 7-8 ppm). The methyl protons would resonate at higher fields (around 2-3 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | 2.5 | 15.0 |

| C4-CH₃ | 2.3 | 14.5 |

| C5-H | 7.5 | 128.0 |

| C3-CHO | 9.8 | 185.0 |

| C2 | - | 145.0 |

| C3 | - | 140.0 |

| C4 | - | 142.0 |

| C5 | - | 130.0 |

Note: This data is illustrative and based on typical values for similar substituted thiophenes.

IR Frequencies: The vibrational frequencies of this compound can also be computed. These calculations help in the assignment of the bands observed in the experimental infrared (IR) spectrum. Key predicted vibrational modes would include the C=O stretching frequency of the aldehyde group (typically around 1680-1700 cm⁻¹), the C-H stretching vibrations of the aromatic ring and methyl groups (around 2900-3100 cm⁻¹), and various C-C and C-S stretching and bending modes characteristic of the thiophene ring.

Table 4: Predicted Key IR Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3080 |

| C-H stretch (methyl) | 2950, 2870 |

| C=O stretch (aldehyde) | 1690 |

| C=C stretch (ring) | 1550, 1480 |

| C-S stretch (ring) | 850, 690 |

Note: This data is illustrative and based on typical values for similar substituted thiophenes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. For this compound, computational approaches can be employed to investigate various reactions it may undergo, such as nucleophilic additions to the carbonyl group, electrophilic substitutions on the thiophene ring, or oxidation and reduction reactions. These theoretical investigations allow for a detailed examination of the potential energy surface, helping to identify the most probable reaction pathways.

Transition State Identification and Activation Energy Barriers

A critical aspect of understanding a reaction mechanism is the identification of transition states and the calculation of their corresponding activation energy barriers. The transition state represents the highest energy point along the reaction coordinate, and its structure provides valuable information about the geometry of the reacting molecules as they transform from reactants to products.

Computational methods, such as density functional theory (DFT) and ab initio calculations, are instrumental in locating these transition states. For a hypothetical reaction involving the nucleophilic addition of a simple nucleophile, such as a hydride ion (H⁻), to the carbonyl carbon of this compound, computational chemists would first optimize the geometries of the reactant and the product. Subsequently, a transition state search algorithm would be employed to find the saddle point on the potential energy surface connecting these two minima.

The activation energy (Ea) is then calculated as the difference in energy between the transition state and the reactants. This value is a key determinant of the reaction rate; a lower activation energy barrier implies a faster reaction. The calculated activation energies can be used to compare different possible reaction pathways and to predict which one is kinetically favored.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction

| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| Nucleophilic Addition of H⁻ | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetonitrile) | 12.5 |

| Electrophilic Nitration at C5 | DFT (M06-2X) | def2-TZVP | SMD (Dichloromethane) | 25.8 |

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as intrinsic reaction coordinate (IRC) analysis, is a computational technique used to confirm that an identified transition state indeed connects the desired reactants and products. arxiv.org Once a transition state structure has been located, an IRC calculation is performed by following the steepest descent path from the transition state down to the reactant and product minima on the potential energy surface.